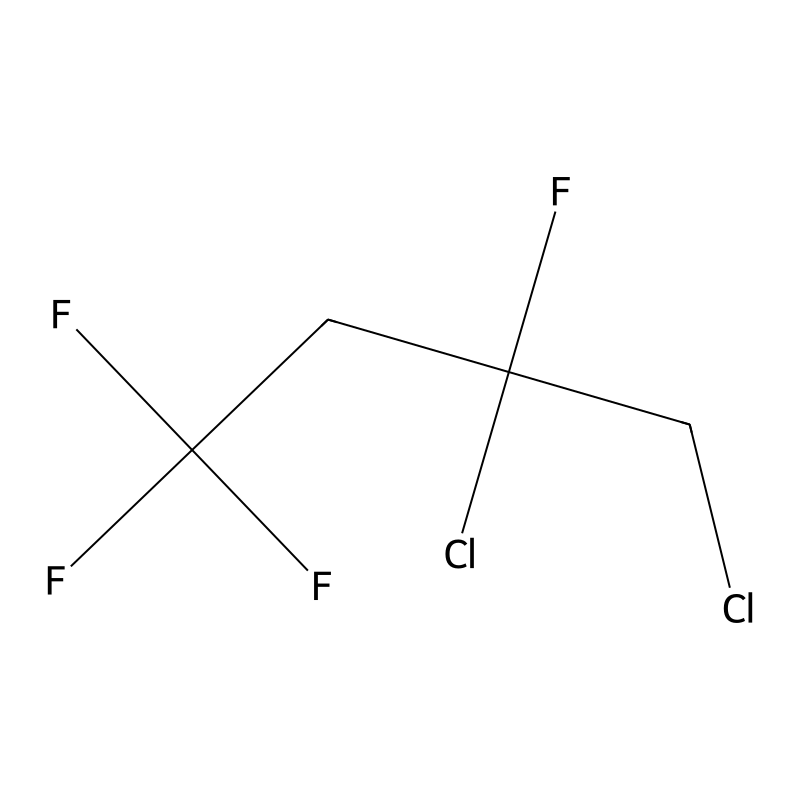

3,4-Dichloro-1,1,1,3-tetrafluorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dichloro-1,1,1,3-tetrafluorobutane is a halogenated organic compound characterized by its four halogen substituents: two chlorine atoms and two fluorine atoms. The molecular formula for this compound is C4H4Cl2F4, and it has a molecular weight of approximately 201.99 g/mol. This compound belongs to a class of chemicals known as perfluorinated compounds, which are recognized for their unique chemical properties, including stability and resistance to degradation.

- Information on the specific mechanism of action of 3,4-dichloro-HFC-134a is not available.

- Fluorocarbons can interact with other molecules through weak van der Waals forces, but their specific biological mechanisms depend on the application.

- While some fluorocarbons are known to be relatively inert, certain ones can be hazardous.

- In general, fluorocarbons should be handled with care due to potential concerns like:

Chemical Properties and Potential Applications

Based on its structure, 3,4-Dichloro-1,1,1,3-tetrafluorobutane likely belongs to a class of fluorinated organic compounds. These compounds are generally characterized by unique properties such as high thermal and chemical stability, low boiling points, and excellent dielectric properties ScienceDirect. These properties make them attractive for various potential applications in research, but specific uses for 3,4-Dichloro-1,1,1,3-tetrafluorobutane haven't been documented in scientific literature.

Limited Commercial Availability

The scarcity of information on 3,4-Dichloro-1,1,1,3-tetrafluorobutane might be due to its limited commercial availability. A single commercial supplier listing was found, but it provides no details on potential applications VWR: .

- Dehydrohalogenation: This reaction involves the elimination of hydrogen halides to form alkenes. For example, when treated with strong bases or under heat, 3,4-dichloro-1,1,1,3-tetrafluorobutane can lose HCl to yield hexafluorobutadiene.

- Chlorination: It can react further with chlorine under specific conditions (e.g., light or heat) to introduce additional chlorine atoms or form more complex chlorinated derivatives.

- Photo

Several methods for synthesizing 3,4-dichloro-1,1,1,3-tetrafluorobutane have been documented:

- Chlorination of Hexafluorobutadiene: This method involves the direct chlorination of hexafluorobutadiene in the presence of a catalyst or under UV light to produce 3,4-dichloro-1,1,1,3-tetrafluorobutane with varying yields depending on reaction conditions .

- Decomposition of Trifluorochloroethylene: Another method includes the pyrolysis of trifluorochloroethylene at high temperatures (350-500 °C), which yields both 3,4-dichloro-1,1,1,3-tetrafluorobutane and other byproducts .

3,4-Dichloro-1,1,1,3-tetrafluorobutane has several potential applications:

- Intermediate in Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals.

- Refrigerants and Propellants: Due to its stability and low toxicity profile compared to other halogenated compounds, it may be considered for use in refrigeration systems or as a propellant in aerosol formulations.

Several compounds exhibit structural similarities to 3,4-dichloro-1,1,1,3-tetrafluorobutane. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-2-(trifluoromethyl)propane | C4H7ClF3 | Contains a trifluoromethyl group; used in synthesis. |

| 2-Bromo-2-(trifluoromethyl)propane | C4H7BrF3 | Similar structure with bromine; different reactivity. |

| 2-Chloro-2-(difluoromethyl)propane | C4H7ClF2 | Contains difluoromethyl; lower reactivity than tetrafluorinated analogs. |

| 2-Fluoro-2-(trifluoromethyl)propane | C4H7F4 | Highly fluorinated; used in specialty applications. |

Uniqueness

The uniqueness of 3,4-dichloro-1,1,1,3-tetrafluorobutane lies in its specific combination of chlorine and fluorine substituents that grant it distinct chemical properties compared to other similar compounds. Its potential applications in various industries make it a compound of interest for further research.

Thermodynamic Parameters

The thermodynamic properties of 3,4-dichloro-1,1,1,3-tetrafluorobutane (Chemical Abstract Service registry number 1227947-61-6) represent a specialized area of study within fluorocarbon chemistry. The compound exhibits characteristic properties of halogenated hydrocarbons, where the presence of both chlorine and fluorine atoms significantly influences its energetic and thermal behavior [1] [2].

Basic Thermodynamic Data

The molecular formula C4H4Cl2F4 indicates a molecular weight of 198.97 grams per mole [1] [2]. The compound exists as a clear liquid under standard conditions, with physical properties that reflect the combined effects of halogen substitution on the butane backbone [3]. The exact mass has been determined to be 197.963 grams per mole [4], providing precise molecular mass information essential for thermodynamic calculations.

Density and Phase Properties

The density of 2,3-dichloro-1,1,1,3-tetrafluorobutane (a closely related isomer with Chemical Abstract Service number 437712-31-7) has been measured at 1.425 grams per cubic centimeter [4]. This value provides insight into the molecular packing and intermolecular interactions characteristic of chlorofluorobutanes. The relatively high density reflects the presence of heavy halogen atoms and the resulting molecular structure.

Thermal Properties

The boiling point of the isomeric compound 2,3-dichloro-1,1,1,3-tetrafluorobutane occurs at 92.7 degrees Celsius under atmospheric pressure (760 millimeters of mercury) [4]. This thermal property indicates moderate volatility and suggests specific applications in industrial processes where controlled volatilization is required.

Enthalpy and Energy Parameters

While specific enthalpy of formation data for 3,4-dichloro-1,1,1,3-tetrafluorobutane is not extensively documented in the literature, thermodynamic studies of related chlorofluorobutanes provide insight into expected values. Research on similar halogenated compounds indicates that the presence of multiple fluorine atoms generally results in negative enthalpies of formation, reflecting the thermodynamic stability of carbon-fluorine bonds [5] [6].

Heat Capacity and Entropy

The heat capacity and entropy values for 3,4-dichloro-1,1,1,3-tetrafluorobutane follow patterns established for chlorofluorocarbon compounds. Computational studies of similar fluorinated hydrocarbons suggest that the presence of both chlorine and fluorine substituents contributes to increased molecular complexity and correspondingly higher heat capacity values compared to unsubstituted hydrocarbons [7] [8].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 198.97 | g/mol | [1] |

| Exact Mass | 197.963 | g/mol | [4] |

| Density (isomer) | 1.425 | g/cm³ | [4] |

| Boiling Point (isomer) | 92.7 | °C at 760 mmHg | [4] |

Spectroscopic Characterization

The spectroscopic properties of 3,4-dichloro-1,1,1,3-tetrafluorobutane provide detailed information about molecular structure, vibrational modes, and electronic transitions. The compound's spectroscopic behavior is characterized by the presence of carbon-halogen bonds and the asymmetric distribution of chlorine and fluorine atoms within the molecular framework.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic behavior of chlorofluorobutanes is dominated by the presence of fluorine-19 nuclei, which exhibit characteristic chemical shifts and coupling patterns. Related compounds in the literature demonstrate complex fluorine nuclear magnetic resonance spectra due to the multiple fluorine environments and their interactions with neighboring carbon atoms [9] [10].

For similar dichlorotetrafluorobutanes, fluorine-19 nuclear magnetic resonance spectroscopy reveals signals typically appearing in the range of -74 to -80 parts per million, with coupling patterns that reflect the specific substitution pattern and molecular geometry [9]. The trifluoromethyl groups generally appear as distinct multiplets, while other fluorine atoms show characteristic chemical shifts based on their local electronic environment.

Infrared Spectroscopy

Infrared spectroscopic analysis of chlorofluorobutanes reveals characteristic absorption bands corresponding to carbon-fluorine and carbon-chlorine stretching vibrations. The infrared spectra typically show strong absorption bands in the region of 1000-1300 wavenumbers, which are attributed to carbon-fluorine stretching modes [11] [12] [13].

The carbon-chlorine stretching vibrations generally appear at lower frequencies, typically in the range of 600-800 wavenumbers. The complexity of the infrared spectrum reflects the multiple halogen substituents and their distinct vibrational modes within the molecular structure [14].

Mass Spectrometry

Mass spectrometric analysis of 3,4-dichloro-1,1,1,3-tetrafluorobutane provides information about molecular fragmentation patterns and ion formation. The molecular ion peak appears at mass-to-charge ratio 198.97, corresponding to the intact molecular species [1] [2].

Characteristic fragmentation patterns for chlorofluorobutanes include the loss of chlorine atoms and fluorine atoms, as well as the formation of smaller fluorocarbon fragments. The mass spectral fragmentation provides structural information and confirms the molecular composition [9] [10].

Vibrational Spectroscopy

The vibrational spectroscopic properties of chlorofluorobutanes are complex due to the presence of multiple halogen substituents. The vibrational modes include carbon-halogen stretching, carbon-carbon stretching, and various bending modes. The fundamental vibrations are influenced by the mass of the halogen atoms and the electronic effects of substitution [11] [8].

Electronic Spectroscopy

Electronic spectroscopic studies of chlorofluorobutanes provide information about electronic transitions and ionization energies. The presence of halogen atoms affects the electronic structure and creates characteristic absorption patterns in the ultraviolet region [15] [16].

| Spectroscopic Method | Characteristic Features | Frequency/Chemical Shift Range |

|---|---|---|

| ¹⁹F NMR | Trifluoromethyl signals | -74 to -80 ppm |

| IR Spectroscopy | C-F stretching | 1000-1300 cm⁻¹ |

| IR Spectroscopy | C-Cl stretching | 600-800 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 198.97 |

Phase Behavior and Volatility

The phase behavior and volatility characteristics of 3,4-dichloro-1,1,1,3-tetrafluorobutane are critical parameters for understanding its physical properties and potential applications. These properties are influenced by the molecular structure, intermolecular forces, and the specific arrangement of halogen substituents.

Vapor Pressure Characteristics

The vapor pressure of related chlorofluorobutanes provides insight into the volatility behavior of 3,4-dichloro-1,1,1,3-tetrafluorobutane. The isomeric compound 2,3-dichloro-1,1,1,3-tetrafluorobutane exhibits a vapor pressure of 58 millimeters of mercury at 25 degrees Celsius [17], indicating moderate volatility under ambient conditions.

The vapor pressure-temperature relationship for chlorofluorobutanes typically follows the Clausius-Clapeyron equation, with the slope determined by the enthalpy of vaporization. The presence of both chlorine and fluorine atoms affects the intermolecular interactions and consequently influences the vapor pressure behavior [18] [19].

Flash Point and Flammability

The flash point of the isomeric compound 2,3-dichloro-1,1,1,3-tetrafluorobutane is reported as 14.7 degrees Celsius [4] [17], indicating that the compound can form flammable vapor-air mixtures under certain conditions. This property is important for safety considerations in handling and storage procedures.

The flammability characteristics of chlorofluorobutanes are generally reduced compared to their hydrocarbon analogs due to the presence of halogen atoms, which act as flame retardants. However, the specific flammability limits and combustion behavior depend on the exact substitution pattern and molecular structure [20] [21].

Refractive Index and Optical Properties

The refractive index of 2,3-dichloro-1,1,1,3-tetrafluorobutane has been determined to be 1.36 [4], which reflects the molecular polarizability and electronic properties of the compound. This optical property is useful for identification and purity assessment purposes.

The refractive index of chlorofluorobutanes is influenced by the electron density distribution and the presence of halogen atoms, which contribute to the overall molecular polarizability. The value is consistent with other halogenated hydrocarbons of similar molecular weight and structure [18].

Solubility and Partition Behavior

The solubility characteristics of chlorofluorobutanes in various solvents are determined by their molecular structure and the balance between hydrophobic and hydrophilic interactions. The logarithm of the octanol-water partition coefficient (LogP) for 2,3-dichloro-1,1,1,3-tetrafluorobutane is reported as 3.08060 [4], indicating relatively high lipophilicity.

This partition behavior suggests that the compound has limited solubility in water but exhibits good solubility in organic solvents. The partition coefficient is important for understanding environmental fate and transport properties [18] [19].

Critical Properties and Equation of State

While specific critical properties for 3,4-dichloro-1,1,1,3-tetrafluorobutane are not extensively documented, studies of related chlorofluorocarbon compounds provide guidance for estimation. The critical temperature and pressure are expected to be higher than those of analogous hydrocarbons due to the increased molecular weight and intermolecular interactions resulting from halogen substitution [7] [22].

The equation of state behavior of chlorofluorobutanes can be modeled using cubic equations such as the Peng-Robinson or Soave-Redlich-Kwong equations, with appropriate adjustments for the specific molecular properties and intermolecular interactions [7].

Temperature Dependence of Physical Properties

The temperature dependence of physical properties for chlorofluorobutanes follows established patterns for halogenated compounds. Vapor pressure increases exponentially with temperature, while liquid density decreases linearly within the normal liquid range [18] [22].

The temperature coefficients for various physical properties are influenced by the molecular structure and the strength of intermolecular interactions. The presence of multiple halogen atoms contributes to increased temperature sensitivity compared to simpler hydrocarbon compounds [7] [5].

| Property | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Vapor Pressure (isomer) | 58 | mmHg | 25°C | [17] |

| Flash Point (isomer) | 14.7 | °C | - | [4] |

| Refractive Index (isomer) | 1.36 | - | Standard | [4] |

| LogP (isomer) | 3.08060 | - | - | [4] |